molecular formula C16H13FN4OS B5701653 N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5701653
M. Wt: 328.4 g/mol
InChI Key: NAMYRLJWTLAVDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of appropriate thiadiazole derivatives with fluorobenzoyl or chlorobenzoyl isocyanate. The synthesis process is crucial for obtaining the title compound with specific functional groups that contribute to its biological activities. Similar compounds synthesized include reactions of amino thiadiazole with difluorobenzoyl isocyanate and characterized by single-crystal X-ray diffraction and other spectroscopic techniques (Li-Qiao Shi, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through single-crystal X-ray diffraction, indicating a planar configuration of the urea group, nearly coplanar with the thiadiazole and substituted benzene rings. This planarity plays a significant role in the compound's biological activities and interactions with biological targets (Li-Qiao Shi, 2011).

Chemical Reactions and Properties

N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea participates in various chemical reactions, including hydrogen bonding and π-π stacking interactions. These interactions are essential for forming stable crystal structures and could influence the compound's reactivity and biological activities (Xin-jian Song et al., 2008).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are determined by the compound's molecular geometry and functional groups. The detailed crystallographic analysis provides insights into the compound's stability and potential interactions in biological systems (Xin-jian Song et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and stability under various conditions, are crucial for understanding the compound's potential use in biological applications. The synthesis process and molecular structure significantly influence these properties, guiding the development of derivatives with enhanced biological activities (Li-Qiao Shi, 2011).

properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4OS/c1-10-4-2-3-5-13(10)14-20-21-16(23-14)19-15(22)18-12-8-6-11(17)7-9-12/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYRLJWTLAVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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